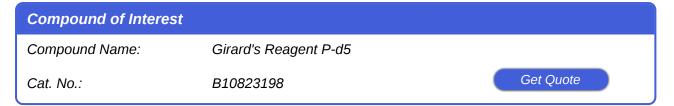


# Physical and chemical properties of Girard's Reagent P-d5

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An In-Depth Technical Guide to Girard's Reagent P-d5

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing molecules is a frequent analytical challenge. **Girard's Reagent P-d5** emerges as a critical tool in mass spectrometry-based analyses, offering enhanced sensitivity and a reliable method for quantification. This deuterated cationic hydrazine reagent is primarily utilized as an internal standard for the derivatization of aldehydes and ketones, facilitating their detection and measurement in complex biological matrices.[1][2] Its unique properties, including the introduction of a permanent positive charge and a stable isotopic label, address common issues in bioanalysis such as poor ionization and analytical variability.[2][3]

#### **Core Physical and Chemical Properties**

The fundamental characteristics of **Girard's Reagent P-d5** are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.



Property	Value	Citations
CAS Number	1505505-87-2	[1][4][5][6]
Molecular Formula	C7H5D5N3O • Cl	[1][4]
Molecular Weight	192.66 g/mol / 192.7 g/mol	[2][5][6][7][8]
Formal Name	1-(2-hydrazinyl-2-oxoethyl)- pyridinium-2,3,4,5,6-d₅, monochloride	[1]
Synonyms	Girard P hydrazine-d5, GirP- d5, GP-d5	[1][4]
Appearance	Crystalline solid; Light yellow to yellow solid	[1][4][6]
Purity	≥99% deuterated forms (d₁-d₅); 99.9%	[1][4][6]
Solubility	DMSO: 1 mg/ml; PBS (pH 7.2): 10 mg/ml	[1]
Storage Conditions	-20°C or 4°C, sealed, away from moisture	[1][6][8]
Stability	≥ 4 years at -20°C	[1]
λтах	260 nm	[1]
SMILES	[2H]C1=C([2H])C([2H])=C([2H]) )C([2H])=[N+]1CC(NN)=O.[CI-]	[1]
InChl Key	NDXLVXDHVHWYFR- GWVWGMRQSA-N	[1][2]

## **Mechanism of Action: Hydrazone Formation**

**Girard's Reagent P-d5** functions by reacting its terminal hydrazine group with the carbonyl carbon of aldehydes and ketones. This nucleophilic addition-elimination reaction forms a stable hydrazone derivative.[2][9] The key advantage of this derivatization is the introduction of a



permanently cationic pyridinium group, which significantly enhances the ionization efficiency of the target analyte in electrospray ionization-mass spectrometry (ESI-MS).[10][11] The five deuterium atoms provide a +5 Da mass shift, allowing the derivatized internal standard to be distinguished from the derivatized endogenous analyte (using non-deuterated Girard's Reagent P) while maintaining nearly identical chromatographic behavior.[2]

Caption: Reaction of **Girard's Reagent P-d5** with a carbonyl group to form a cationic hydrazone.

### **Applications in Research and Development**

The use of **Girard's Reagent P-d5** is prominent in fields requiring precise quantification of low-abundance biomolecules.

- Glycomics: It is used for derivatizing and quantifying glycans, which is crucial for understanding their role in cellular processes and disease.[1][2]
- Metabolomics: The reagent is extensively applied to the analysis of steroids and oxysterols.
   [1][12] Derivatization overcomes the poor ionization of these molecules, enabling sensitive detection for clinical diagnostics and pharmaceutical development.
- Epigenetics: It aids in the analysis of 5-methylcytosine derivatives, contributing to research in gene regulation.[1][2]
- Drug Metabolism: The methodology has been successfully applied to characterize and quantify drug metabolites, such as those of spironolactone, even in small sample volumes.[3]

#### **Experimental Protocols**

While specific conditions may vary based on the analyte and matrix, a general workflow for derivatization and analysis can be established.

#### **General Derivatization Protocol for Biological Samples**

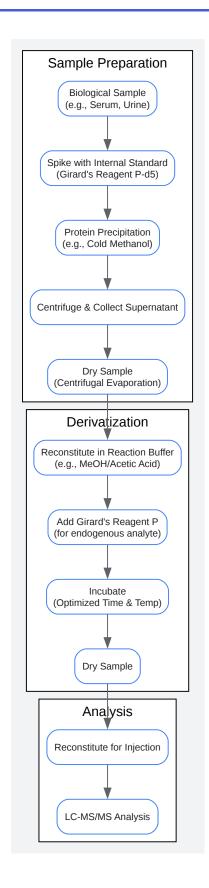
This protocol is a synthesis of methodologies described for steroids and other metabolites.[3][9] [13]

• Sample Preparation:



- To a small volume of biological matrix (e.g., 20-100 μL of serum or cell lysate), add the internal standard (Girard's Reagent P-d5 dissolved in a suitable solvent).
- Precipitate proteins by adding a sufficient volume of pre-chilled methanol (e.g., 80 μL).[3]
- Incubate at -20°C for 30 minutes, then centrifuge at high speed (e.g., 14,000 RCF) for 10 minutes at 4°C.[3]
- Transfer the supernatant to a new vial and dry using a centrifugal evaporator.
- Derivatization Reaction:
  - Reconstitute the dried extract in an appropriate solvent system, often a mixture of methanol and acetic acid (e.g., 9:1, v/v).[3]
  - Add non-deuterated Girard's Reagent P solution to derivatize the endogenous analyte.
     The molar ratio of reagent to the expected analyte concentration should be optimized, but a large excess is common.[9]
  - Vortex the mixture and incubate. Reaction conditions can range from 15 minutes at 37°C to several hours at room temperature or elevated temperatures (e.g., 60-85°C).[3][9][13]
     Optimization is critical.
  - After incubation, dry the samples again via centrifugal evaporation.
- Final Preparation for Analysis:
  - Resuspend the final dried sample in a mobile phase-compatible solvent (e.g., methanolwater, 1:1, v/v) for injection into the LC-MS system.[3]





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Caption: General experimental workflow for quantification using **Girard's Reagent P-d5**.



#### **Instrumentation and Data Analysis**

The analysis of Girard's Reagent P-derivatized samples is typically performed using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3]

- Ionization Mode: Positive electrospray ionization (ESI+) is used due to the permanent positive charge on the derivatized analytes.[3][9]
- MS/MS Analysis: Multiple Reaction Monitoring (MRM) is a common acquisition mode. The
  precursor ion will be the mass of the derivatized analyte (or internal standard). A
  characteristic product ion results from the neutral loss of pyridine (or d5-pyridine), providing
  high selectivity for detection.[13]
- Quantification: The ratio of the peak area of the endogenous analyte derivative to the peak
  area of the d5-labeled internal standard derivative is used to calculate the concentration of
  the analyte in the original sample. This ratiometric approach corrects for sample loss during
  preparation and variations in instrument response.

In conclusion, **Girard's Reagent P-d5** is an indispensable tool for the sensitive and accurate quantification of carbonyl-containing compounds. Its application as a stable isotope-labeled internal standard in derivatization protocols significantly enhances the reliability of LC-MS/MS-based methods in pharmaceutical research, clinical diagnostics, and various fields of life science.

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